molecular formula C20H18N2O3 B2488719 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione CAS No. 102003-06-5

1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione

Cat. No.: B2488719
CAS No.: 102003-06-5
M. Wt: 334.375
InChI Key: KERBPIDAWSRRIX-UHFFFAOYSA-N
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Description

1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione is a complex organic compound that features a morpholine ring, an indole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with an appropriate morpholine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-morpholino-2-(2-phenyl-1H-indol-3-yl)-ethane: Similar in structure but lacks the ethanedione moiety.

    2-phenyl-1H-indole: Contains the indole and phenyl groups but lacks the morpholine ring and ethanedione moiety.

    Morpholine derivatives: Compounds containing the morpholine ring but different substituents.

Uniqueness

1-morpholino-2-(2-phenyl-1H-indol-3-yl)-1,2-ethanedione is unique due to its combination of a morpholine ring, an indole moiety, and a phenyl group

Properties

IUPAC Name

1-morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(20(24)22-10-12-25-13-11-22)17-15-8-4-5-9-16(15)21-18(17)14-6-2-1-3-7-14/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERBPIDAWSRRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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